A Technical Guide to 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone: Synthesis, Properties, and Applications in Heterocyclic Chemistry
A Technical Guide to 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone: Synthesis, Properties, and Applications in Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth overview of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, a key intermediate in synthetic organic and medicinal chemistry. Identified by CAS Number 137577-00-5 , this α-bromoketone serves as a versatile building block, primarily for the construction of complex heterocyclic systems.[1][2][3] This document details its physicochemical properties, outlines a robust two-step synthesis protocol, and explores its principal application in the Hantzsch synthesis of pharmacologically relevant pyrazolyl-thiazole derivatives. The causality behind experimental choices and the mechanistic underpinnings of the reactions are explained to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Compound Identification and Physicochemical Properties
2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a bifunctional organic molecule featuring a substituted pyrazole ring and a reactive α-bromoketone moiety. This unique combination makes it an ideal electrophilic partner for a variety of nucleophilic reagents in cyclocondensation reactions.
| Property | Value | Source(s) |
| CAS Number | 137577-00-5 | [1][2][4] |
| Molecular Formula | C₁₂H₁₁BrN₂O | [4][5] |
| Molecular Weight | 279.14 g/mol | [5] |
| Appearance | Solid (typically cream or light brown) | [6] |
| Melting Point | 94 - 96 °C | [5] |
| Purity | ≥95% (typical commercial grade) | [4] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | Inferred from reaction conditions. |
Synthesis Protocol: A Self-Validating Two-Step Approach
The synthesis of the title compound is most effectively achieved through a two-step process: (1) C-acylation of a pyrazolone precursor to form the acetylpyrazole intermediate, followed by (2) selective α-bromination of the acetyl group. This pathway is reliable and utilizes common laboratory reagents.
Step 1: Synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Intermediate)
The foundational step is the selective C-acylation at the C4 position of 1-phenyl-3-methyl-pyrazol-5-one. While various methods exist, a robust approach involves using an acylating agent catalyzed by a base like calcium hydroxide in an anhydrous solvent.[7] The basic conditions are crucial for deprotonating the pyrazolone, forming an enolate that preferentially attacks the acylating agent at the carbon, rather than the oxygen, to yield the thermodynamically stable C-acylated product.
Protocol:
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To a flask equipped with a stirrer and reflux condenser, add 1-phenyl-3-methyl-pyrazolone-5 (1 equivalent) and anhydrous dioxane.
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Stir the mixture until the pyrazolone is fully dissolved. Gentle heating may be applied.
-
Add calcium hydroxide (2 equivalents) to the solution to create a suspension. This base is essential for trapping the HCl byproduct.[7]
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Add acetyl chloride (1.1 equivalents) dropwise to the stirring suspension. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and pour it into dilute hydrochloric acid to decompose the calcium complex and precipitate the product.
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Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Step 2: α-Bromination to Yield 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone
The second step involves the selective bromination of the methyl group of the acetyl moiety. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, often used with a catalytic amount of acid, as it provides a low, steady concentration of bromine, minimizing side reactions.[8]
Protocol:
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Dissolve the acetylpyrazole intermediate (1 equivalent) from Step 1 in a suitable solvent such as chloroform or an ionic liquid.[8]
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting crude solid can be purified by recrystallization from ethanol to afford the final product, 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone.
Synthesis Workflow Diagram:
Caption: Two-step synthesis of the title compound.
Core Application: The Hantzsch Thiazole Synthesis
The primary utility of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone lies in its role as an electrophilic precursor in the Hantzsch thiazole synthesis.[3][6][9] This classic condensation reaction provides a straightforward and efficient route to 4-pyrazolyl-thiazole derivatives, a scaffold of significant pharmacological interest.[1][6]
Mechanism and Experimental Causality
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The α-bromoketone structure of the title compound is ideal for this purpose. The electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making the carbon highly susceptible to nucleophilic attack.
Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.
-
Cyclization: An intramolecular cyclization occurs as the nitrogen atom of the thioamide attacks the carbonyl carbon of the original ketone.
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Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
This reaction is typically carried out in a protic solvent like ethanol and often in the presence of a mild base (e.g., triethylamine) to neutralize the HBr generated during the reaction.[6]
Hantzsch Thiazole Synthesis Diagram:
Caption: Role in Hantzsch thiazole synthesis.
Pharmacological Significance and Drug Development Context
The fusion of pyrazole and thiazole rings into a single molecular entity has been shown to yield compounds with a broad spectrum of biological activities.[1][6] Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties, with celecoxib being a prominent example.[10] Similarly, the thiazole ring is a core component of numerous therapeutic agents, including antineoplastics and antimicrobials.[1]
By providing a reliable route to pyrazolyl-thiazoles, 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a valuable tool for drug discovery programs aiming to develop novel therapeutics targeting:
Safety and Handling
As an α-bromoketone, this compound is a lachrymator and must be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: GHS statements indicate that it causes severe skin burns and serious eye damage.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If swallowed, rinse mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
References
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- Farag, A. M., et al. (2016). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1).
- Sinfoo Biotech. (n.d.). 2-bromo-1-(5-methyl-1-phenyl-1h-pyrazol-4-yl)-1-ethanone.
- Farag, A. M., et al. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF.
- ChemicalBook. (n.d.). 2-BROMO-1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHANONE.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Kotani, M., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 125-131.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Maybridge. (n.d.). 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone ≥95%,1g.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
- Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
- Maybridge. (n.d.). 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone ≥95%,5g.
- El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394.
- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 18(12), 1034–1055.
- Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
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- Ivanova, Y., et al. (2015). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Chemistry Education Research and Practice, 16(4), 957-964.
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